

# Comparative Guide to the Structural Elucidation of Novel Piperonylamine Derivatives

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## Compound of Interest

Compound Name: **Piperonylamine**

Cat. No.: **B131076**

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This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of novel **piperonylamine** derivatives. Below, we present experimental data, detailed methodologies, and visual workflows to aid in the characterization of this important class of compounds. **Piperonylamine** and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

## Data Presentation: Spectroscopic Comparison

The structural elucidation of novel **piperonylamine** derivatives relies on a combination of spectroscopic methods. This section provides a comparative summary of key data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for **piperonylamine** and representative novel derivatives.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data (400 MHz, $\text{CDCl}_3$ )

Compound/Derivative	Ar-H (ppm)	-OCH <sub>2</sub> O- (ppm)	-CH <sub>2</sub> -N (ppm)	N-H or other specific protons (ppm)
Piperonylamine	6.72-6.78 (m, 3H)	5.88 (s, 2H)	3.72 (s, 2H)	1.44 (s, 2H, -NH <sub>2</sub> )[1]
N-Salicylidene-piperonylamine	6.75-7.35 (m, 7H)	5.95 (s, 2H)	4.75 (s, 2H)	8.30 (s, 1H, -N=CH-), 13.2 (br s, 1H, -OH)
N-Vanillylidene-piperonylamine	6.70-6.95 (m, 6H)	5.92 (s, 2H)	4.70 (s, 2H)	8.15 (s, 1H, -N=CH-), 5.80 (s, 1H, -OH), 3.85 (s, 3H, -OCH <sub>3</sub> )

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)**

Compound/Derivative	Ar-C (ppm)	-OCH <sub>2</sub> O- (ppm)	-CH <sub>2</sub> -N (ppm)	C=N (ppm)	Other specific carbons (ppm)
Piperonylamine	108.2, 109.5, 121.5, 132.8, 146.5, 147.8	101.0	46.5	-	-
N-Salicylidene-piperonylamine	108.5, 109.8, 117.0, 118.8, 121.0, 131.5, 132.5, 133.0, 147.0, 148.2, 161.5	101.2	62.5	164.0	-
N-Vanillylidene-piperonylamine	108.3, 109.6, 110.5, 114.8, 121.2, 123.0, 133.2, 146.8, 147.5, 148.0, 150.0	101.1	62.8	163.5	56.0 (-OCH <sub>3</sub> )

**Table 3: Mass Spectrometry Data (ESI-MS)**

Compound/Derivative	Molecular Formula	Calculated M.W.	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Piperonylamine	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	151.16	152.07	135 (loss of NH <sub>3</sub> ), 122, 93
N-Salicylidene-piperonylamine	C <sub>15</sub> H <sub>13</sub> NO <sub>3</sub>	255.27	256.09	135 (piperonyl fragment), 121 (salicyl fragment)
N-Vanillylidene-piperonylamine	C <sub>16</sub> H <sub>15</sub> NO <sub>4</sub>	285.29	286.10	135 (piperonyl fragment), 151 (vanillyl fragment)

## Experimental Protocols

Detailed methodologies for the synthesis of **piperonylamine** derivatives and their characterization using key analytical techniques are provided below.

## Synthesis of Piperonylamine Schiff Base Derivatives

A common method for the synthesis of novel **piperonylamine** derivatives is the condensation reaction with aldehydes or ketones to form Schiff bases.

- **Dissolution:** Dissolve **piperonylamine** (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
- **Addition of Carbonyl Compound:** To this solution, add an equimolar amount (1 mmol) of the desired aldehyde or ketone (e.g., salicylaldehyde, vanillin).
- **Catalysis:** Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
- **Reaction:** Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

- Sample Preparation: Dissolve 5-10 mg of the purified **piperonylamine** derivative in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Record the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
  - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Record the spectrum on the same instrument.
  - Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each unique carbon atom.
  - A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

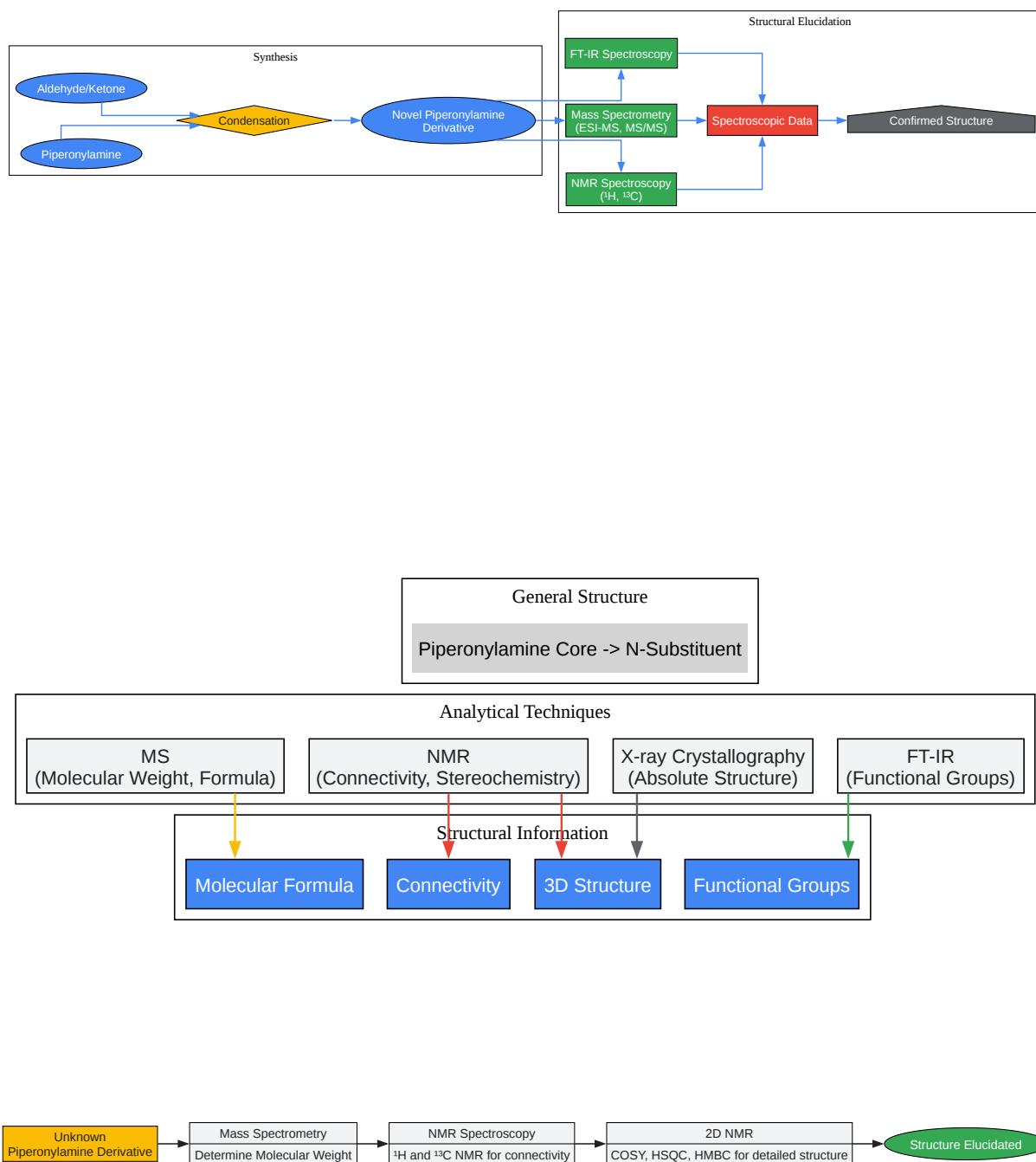
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
  - For structural confirmation, perform tandem mass spectrometry (MS/MS) on the  $[M+H]^+$  ion to obtain characteristic fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

## Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the structural elucidation of novel **piperonylamine** derivatives.



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## References

- 1. researchgate.net [researchgate.net]
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